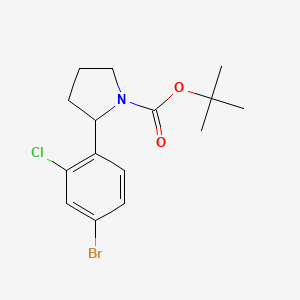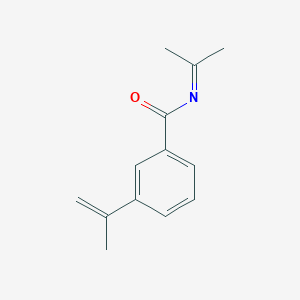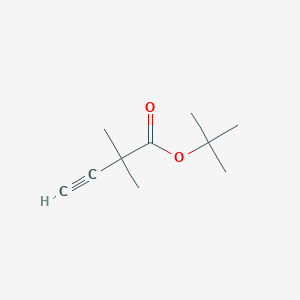
Tert-butyl 2,2-dimethylbut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,2-dimethylbut-3-ynoate: is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a member of the ester family, characterized by the presence of a tert-butyl group and a but-3-ynoate moiety. This compound is primarily used in research and development, particularly in the field of organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynoate typically involves the esterification of 2,2-dimethylbut-3-ynoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2,2-dimethylbut-3-ynoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 2,2-dimethylbut-3-ynoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl but-3-ynoate
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate
Comparison: Tert-butyl 2,2-dimethylbut-3-ynoate is unique due to its specific structure, which includes a tert-butyl group and a but-3-ynoate moiety. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, tert-butyl but-3-ynoate lacks the additional methyl groups present in this compound, which can influence its reactivity and applications .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
tert-butyl 2,2-dimethylbut-3-ynoate |
InChI |
InChI=1S/C10H16O2/c1-7-10(5,6)8(11)12-9(2,3)4/h1H,2-6H3 |
InChI-Schlüssel |
HFULBMYTNHDUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


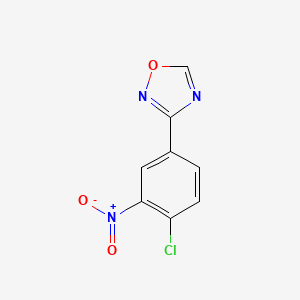
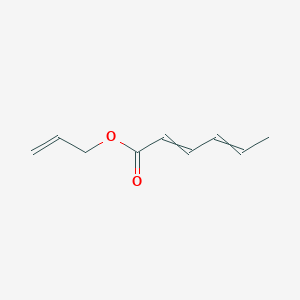
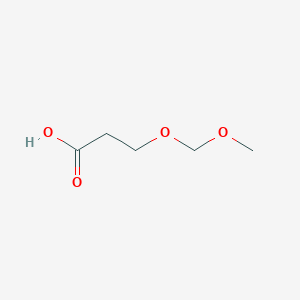
![10-Hydroxy-5,9-dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442197.png)
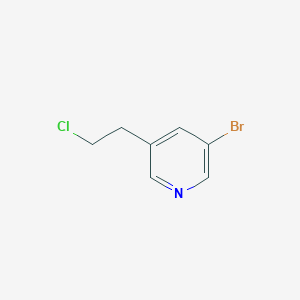
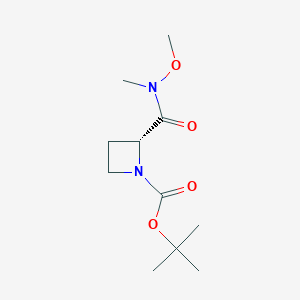
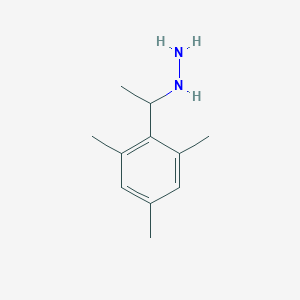
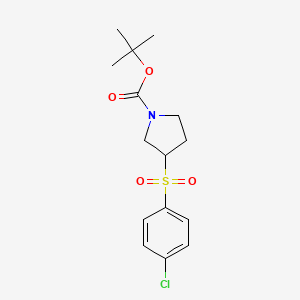
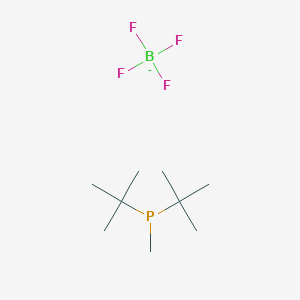
![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)
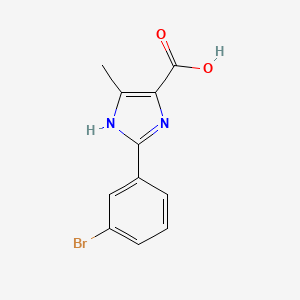
![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
